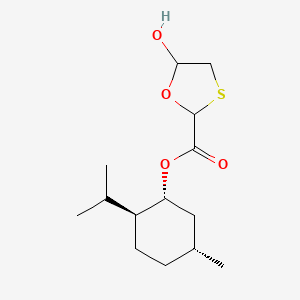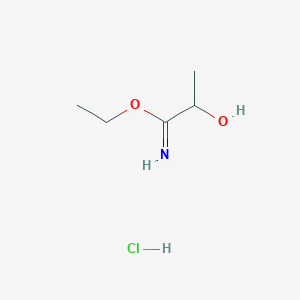
Ethyl 2-hydroxypropanimidoate hydrochloride
Vue d'ensemble
Description
Ethyl 2-hydroxypropanimidoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxypropanimidoate hydrochloride is represented by the InChI code: 1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H . The molecular weight of this compound is 153.61 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 2-hydroxypropanimidoate hydrochloride has been involved in the synthesis of various chemical compounds. For instance, its derivative, 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, was synthesized and studied for its effects on learning and memory in mice (Jiang Jing-ai, 2006).
- Another derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, showed promise as a geroprotector, potentially increasing lifespan in certain mouse models (Emanuel & Obukhova, 1978).
Use in Extraction and Solvent Applications
- Ethyl lactate, or ethyl 2-hydroxypropanoate, produced by fermenting carbohydrates, has shown potential as a solvent for extracting bioactive compounds from plants, such as phenolic compounds from Cytisus scoparius (Lores et al., 2015).
Application in Controlled Release Systems
- Hydrogels based on 2-hydroxyethyl methacrylate (HEMA), for instance, have been developed for drug delivery, utilizing photo-initiators to influence the drug release behavior (Şenol & Akyol, 2018).
Role in Biodegradation and Environmental Studies
- Derivatives of ethyl 2-hydroxypropanimidoate hydrochloride have been studied in the context of biodegradation. For example, the degradation of di-ester plasticizers by Rhodococcus rhodochrous released metabolites that interacted with the degrading microbe, impacting the biodegradation process (Nalli, Cooper, & Nicell, 2006).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-hydroxypropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h4,6-7H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSAJBZHNTVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxypropanimidoate hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


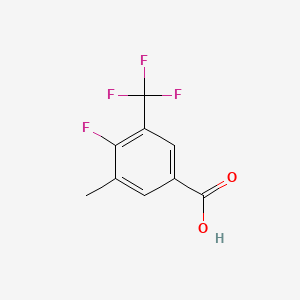
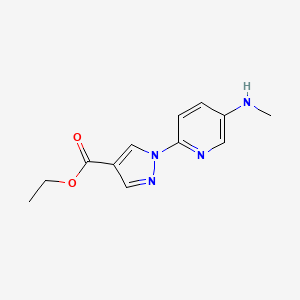
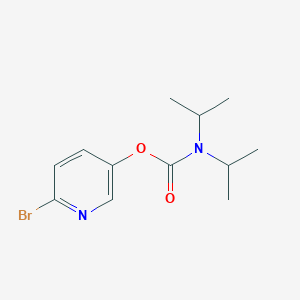
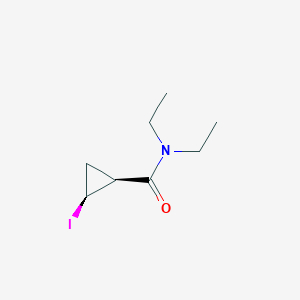
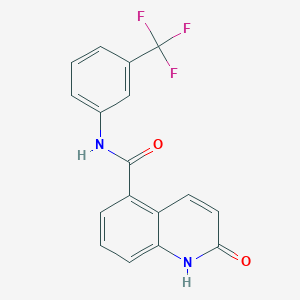
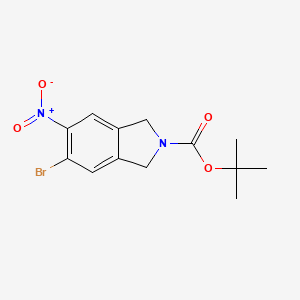
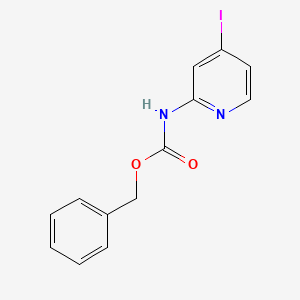
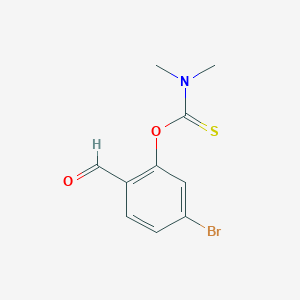
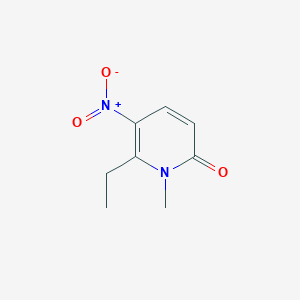
![N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide](/img/structure/B1405365.png)
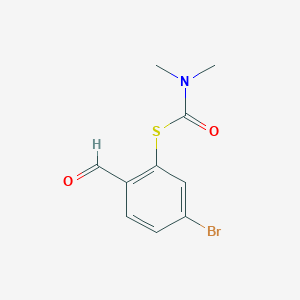
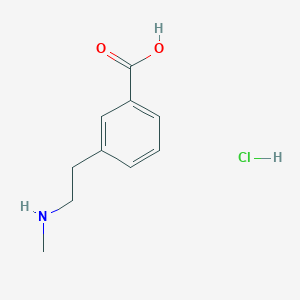
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)
